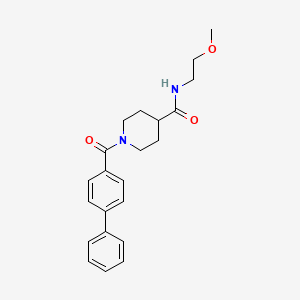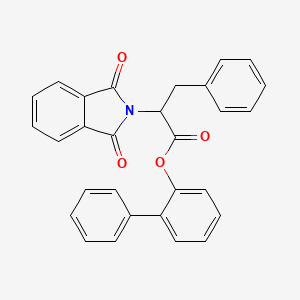
2-biphenylyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate
Übersicht
Beschreibung
2-biphenylyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Tyrosinase Inhibition and Molecular Docking Studies
Novel biphenyl ester derivatives have been synthesized and analyzed for their anti-tyrosinase activities. A series of compounds exhibited significant inhibitions comparable to standard inhibitor kojic acid. The inhibitory effects were further confirmed by computational molecular docking studies, revealing that the primary binding site is the active-site entrance, which could have implications for cosmetic and pharmaceutical applications targeting melanin synthesis and related disorders (Kwong et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
A series of 2-(stilben-4-yl)benzoxazole derivatives were prepared and used as dopants in the fabrication of OLEDs. These derivatives showed bright blue emission, with luminance depending on the substituent on the stilbene moiety. This study implies potential applications in developing advanced OLED devices for displays and lighting (Ko et al., 2001).
Synthesis and Fluorescence Studies
The synthesis and characterization of novel biphenyl-based acrylate and methacrylate demonstrating various physicochemical characteristics, including solubility, color, absorbance, and fluorescence property, were explored. These properties were measured in different solvents, indicating the potential for applications in materials science, particularly in the development of new fluorescent materials for sensing and imaging technologies (Baskar & Subramanian, 2011).
Environmental Bioremediation
The study on the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A (BPA) using a reverse micelles system highlighted the enzyme's ability to eliminate a significant percentage of BPA. This suggests a promising approach for the biodegradation of phenolic environmental pollutants, offering a potential solution for mitigating the impact of endocrine-disrupting chemicals in the environment (Chhaya & Gupte, 2013).
Mesomorphic Properties of Chiral Benzoates
Research on novel chiral benzoates and fluorobenzoates demonstrated properties such as the sequence of phases, transition temperatures, and enthalpies. The findings, particularly the observation of the antiferroelectric smectic phase (SmCA*) with a direct transition from the antiferroelectric to isotropic phase (SmCA*-Iso), have implications for the development of materials with unique electro-optical properties, potentially applicable in liquid crystal display technologies (Milewska et al., 2015).
Eigenschaften
IUPAC Name |
(2-phenylphenyl) 2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21NO4/c31-27-23-16-7-8-17-24(23)28(32)30(27)25(19-20-11-3-1-4-12-20)29(33)34-26-18-10-9-15-22(26)21-13-5-2-6-14-21/h1-18,25H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQSWDWKETVGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=CC=CC=C2C3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
biphenyl-2-yl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



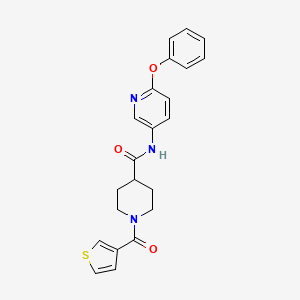
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4065637.png)
![4-methyl-N-{4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]phenyl}-1-phthalazinamine](/img/structure/B4065644.png)

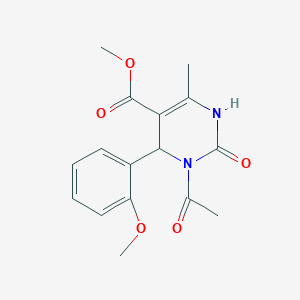

![N-methyl-N-({5-[(methyl{2-[(4-methylphenyl)thio]ethyl}amino)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B4065691.png)
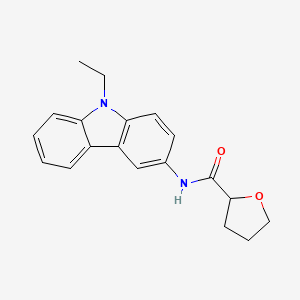
![7-(butylthio)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4065701.png)
![4-methoxy-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide](/img/structure/B4065712.png)
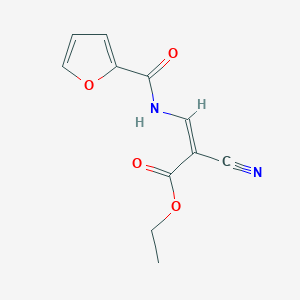
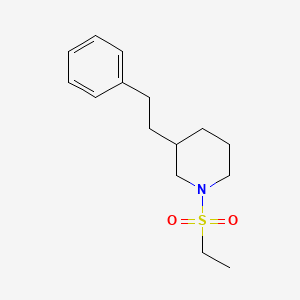
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B4065733.png)
